molecular formula C26H27N5O2S2 B11626264 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 489444-85-1

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11626264
CAS No.: 489444-85-1
M. Wt: 505.7 g/mol
InChI Key: FSZUTJGPBQXVLU-QNGOZBTKSA-N
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Description

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thiazolidinone ring, a piperazine moiety, and a pyridopyrimidinone core, which may contribute to its diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This step involves the condensation of a benzylidene derivative with a thiourea derivative under acidic conditions to form the thiazolidinone ring.

    Pyridopyrimidinone Core Construction: The pyridopyrimidinone core can be synthesized through a cyclization reaction involving appropriate pyridine and pyrimidine precursors.

    Coupling Reactions: The final step involves coupling the thiazolidinone and pyridopyrimidinone intermediates with a piperazine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the thiazolidinone sulfur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its diverse functional groups.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring may interact with enzyme active sites, while the piperazine moiety could facilitate binding to receptors. The pyridopyrimidinone core might be involved in stabilizing these interactions through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: These compounds share the thiazolidinone ring and exhibit similar biological activities.

    Piperazine derivatives: Compounds with piperazine moieties are known for their pharmacological properties, including antipsychotic and antihistamine activities.

    Pyridopyrimidinone derivatives: These compounds are studied for their potential as kinase inhibitors and other therapeutic applications.

Uniqueness

The uniqueness of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of three distinct pharmacophores within a single molecule. This structural complexity allows for multiple modes of action and interactions with a variety of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

CAS No.

489444-85-1

Molecular Formula

C26H27N5O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O2S2/c1-3-28-11-13-29(14-12-28)23-20(24(32)30-16-18(2)9-10-22(30)27-23)15-21-25(33)31(26(34)35-21)17-19-7-5-4-6-8-19/h4-10,15-16H,3,11-14,17H2,1-2H3/b21-15-

InChI Key

FSZUTJGPBQXVLU-QNGOZBTKSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5

Origin of Product

United States

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